4-(Oxoarsanyl)benzene-1,2-diol
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Overview
Description
4-(Oxoarsanyl)benzene-1,2-diol is a chemical compound known for its unique structure and properties. It is an organoarsenic compound, which means it contains arsenic bonded to carbon. This compound is also known as 4-arsorosobenzene-1,2-diol and has the molecular formula C6H5AsO3. It is a derivative of benzene with two hydroxyl groups and an oxoarsanyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxoarsanyl)benzene-1,2-diol typically involves the reaction of benzene-1,2-diol (catechol) with arsenic trioxide in the presence of an acid catalyst. The reaction conditions often include:
Reagents: Benzene-1,2-diol, arsenic trioxide, acid catalyst (e.g., hydrochloric acid)
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Aqueous or organic solvents depending on the specific method
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Oxoarsanyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing products.
Reduction: Reduction reactions can convert the oxoarsanyl group to other arsenic species.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic acids, while substitution reactions can produce halogenated or sulfonated derivatives.
Scientific Research Applications
4-(Oxoarsanyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism by which 4-(Oxoarsanyl)benzene-1,2-diol exerts its effects involves interactions with various molecular targets. The oxoarsanyl group can interact with thiol groups in proteins, leading to enzyme inhibition or activation. The compound may also generate reactive oxygen species (ROS), contributing to its biological activity.
Comparison with Similar Compounds
4-(Oxoarsanyl)benzene-1,2-diol can be compared with other similar compounds, such as:
Catechol (benzene-1,2-diol): Lacks the oxoarsanyl group and has different reactivity and applications.
Hydroquinone (benzene-1,4-diol): Has hydroxyl groups in different positions, leading to different chemical properties.
Resorcinol (benzene-1,3-diol): Another isomer with distinct chemical behavior.
Properties
CAS No. |
5425-72-9 |
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Molecular Formula |
C6H5AsO3 |
Molecular Weight |
200.02 g/mol |
IUPAC Name |
4-arsorosobenzene-1,2-diol |
InChI |
InChI=1S/C6H5AsO3/c8-5-2-1-4(7-10)3-6(5)9/h1-3,8-9H |
InChI Key |
TULFPDQMWPAQHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[As]=O)O)O |
Origin of Product |
United States |
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